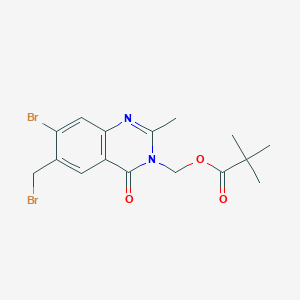

(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Description

(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a brominated quinazolinone derivative with a pivalate ester substituent. Its core structure consists of a quinazolinone scaffold (a bicyclic system comprising a benzene ring fused to a pyrimidinone ring) with the following substituents:

- 7-Bromo: A bromine atom at position 6.

- 6-(Bromomethyl): A bromomethyl group at position 4.

- 2-Methyl: A methyl group at position 2.

- Pivalate ester: A bulky tert-butyl ester moiety at the 3-position, likely serving as a prodrug feature to enhance lipophilicity or stability .

For example, the synthesis of 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20 in ) involves procedure A4, yielding a product with LC/MS data (method A): 1.48 min, m/z 317 [M+H]+. Similar methods may apply to the target compound, albeit with a quinazolinone intermediate .

Applications: Quinazolinones are pharmacologically significant, often exhibiting anticancer, antimicrobial, or kinase-inhibitory activities. The pivalate group could act as a prodrug, masking polar functionalities to improve bioavailability .

Properties

IUPAC Name |

[7-bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Br2N2O3/c1-9-19-13-6-12(18)10(7-17)5-11(13)14(21)20(9)8-23-15(22)16(2,3)4/h5-6H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEFHZGDNXLLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2)Br)CBr)C(=O)N1COC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a quinazoline derivative, followed by the introduction of a pivalate ester group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium azide for substitution), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives, while hydrolysis can produce pivalic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions of quinazoline derivatives with biological targets. Its bromine atoms can serve as markers for tracking the compound’s distribution and metabolism in biological systems.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline core may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate | Quinazolinone | 7-Br, 6-(BrCH2), 2-CH3, 3-pivalate | ~419 | Bromine, ester, methyl |

| 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one [Ex. 5.20, [3]] | Pyrazolone | 4-Br, 5-(BrCH2), 1-CH3, 2-(3,5-dimethylphenyl) | 316 (m/z 317 [M+H]+) | Bromine, aryl, methyl |

| 6-Bromo-2-methylquinazolin-4(3H)-one | Quinazolinone | 6-Br, 2-CH3 | ~227 | Bromine, methyl |

Key Observations :

- The quinazolinone core distinguishes the target compound from pyrazolone derivatives (e.g., Example 5.20), which have a smaller five-membered ring. Quinazolinones typically exhibit greater planarity, influencing π-π stacking interactions in biological targets.

- The pivalate ester in the target compound enhances steric bulk and lipophilicity compared to simpler esters or free acids. This modification is absent in the compared pyrazolone and simpler quinazolinones.

- Bromine placement : The 7-bromo substituent in the target compound vs. 4-bromo in the pyrazolone example may alter electronic effects (e.g., electron-withdrawing) and steric accessibility .

Physicochemical and Analytical Data

Key Observations :

- The pivalate group significantly increases LogP (lipophilicity) in the target compound, suggesting improved membrane permeability but reduced aqueous solubility.

- The pyrazolone derivative (Example 5.20) shows moderate solubility, likely due to its smaller size and absence of bulky esters.

Biological Activity

The compound (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a member of the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | [7-bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate |

| Molecular Formula | C₁₆H₁₈Br₂N₂O₃ |

| Molecular Weight | 446.13 g/mol |

| CAS Number | 140395-66-0 |

Synthesis and Preparation

The synthesis of this compound typically involves several steps, including bromination of a quinazoline derivative followed by the introduction of a pivalate ester group. The reaction conditions often require strong acids or bases and specific solvents to achieve optimal yields and purity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, such as enzymes and receptors. The presence of bromine atoms enhances the compound's ability to bind to these targets, potentially modulating key biological pathways.

Anticancer Activity

Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. Research has shown that certain quinazoline compounds can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. For instance, studies have indicated that quinazoline derivatives can act as ATP-competitive inhibitors of various kinases, leading to apoptosis in cancer cells.

Antiviral and Anti-inflammatory Properties

In addition to anticancer activity, quinazoline derivatives are also explored for their antiviral and anti-inflammatory effects. The mechanism often involves modulation of inflammatory pathways and inhibition of viral replication processes. This compound may serve as a lead structure for developing new antiviral agents.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related quinazoline compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the potential for developing derivatives with enhanced activity through structural modifications.

- Antiviral Screening : In a screening assay against various viruses, another quinazoline derivative showed promising results in inhibiting viral replication in vitro. This suggests that this compound could be evaluated for similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.